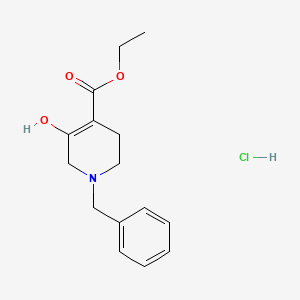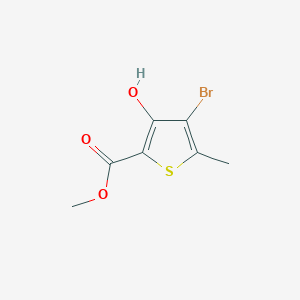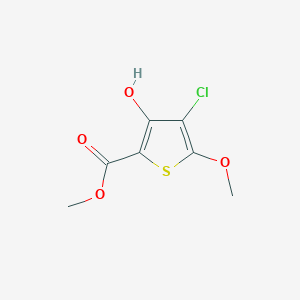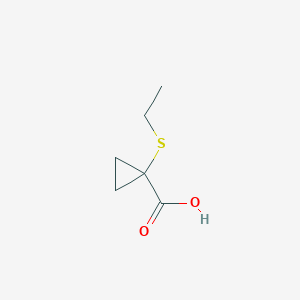
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative . Its IUPAC name is 1-(ethylsulfanyl)cyclopropanecarboxylic acid . It has a molecular weight of 146.21 .
Molecular Structure Analysis
The InChI code for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is 1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a liquid at room temperature . It is stored at 4 degrees Celsius .Scientific Research Applications
Ethylene Precursor in Higher Plants
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a major ethylene precursor in plants. Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming its natural occurrence in wilted wheat leaves through gas chromatography-mass spectrometry (Hoffman, Yang, & McKeon, 1982).
Assay for Ethylene Precursor
Lizada and Yang (1979) developed a simple, rapid, and sensitive method for quantitatively determining ACC. This assay involves the liberation of ethylene from ACC with NaOCl in the presence of Hg 2+ and can detect as little as 5 pmol of ACC (Lizada & Yang, 1979).
Ethylene Precursor as a Signaling Molecule
Li, Mou, Van de Poel, and Chang (2021) discussed the role of ACC as a signaling molecule in seed plants, highlighting its importance in plant growth and development. They proposed that ACC may have functioned as a signal before its role as an ethylene precursor in seed plants (Li, Mou, Van de Poel, & Chang, 2021).
Divergent Synthesis for Drug Discovery
Stephen J Chawner (2017) emphasized the importance of cyclopropanes in medicinal chemistry. Using a bifunctional cyclopropane precursor, a diverse collection of cyclopropane-containing compounds was synthesized for drug discovery (Chawner, 2017).
Updated Methodology for Ethylene Biosynthesis Analysis
Bulens et al. (2011) provided an updated, integrated set of protocols for analyzing ethylene biosynthesis, including the measurement of 1-aminocyclopropane-1-carboxylic acid and its conjugates (Bulens et al., 2011).
Ethylene-Independent Role of ACC
Polko and Kieber (2019) reviewed the signaling role of ACC independent of ethylene biosynthesis, highlighting its involvement in plant development and pathogen virulence (Polko & Kieber, 2019).
properties
IUPAC Name |
1-ethylsulfanylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIHVDCEXBRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



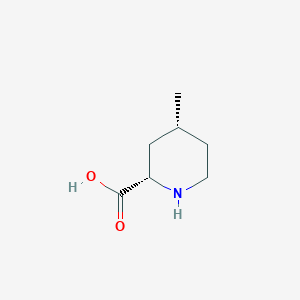
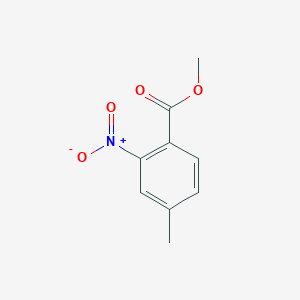
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
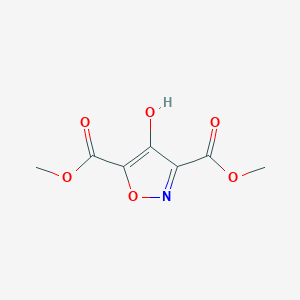
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
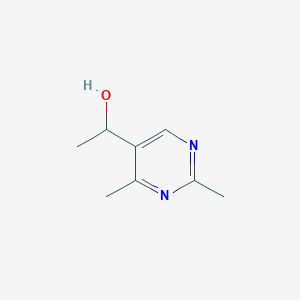


![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
